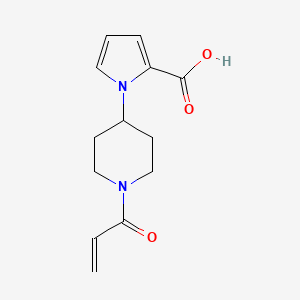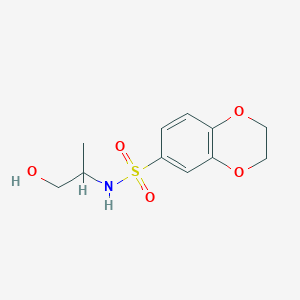![molecular formula C14H25N3O3 B7556327 3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)
3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid is a chemical compound that is commonly known as CPP. It is a derivative of piperazine and has been extensively studied for its potential therapeutic applications. CPP is a small molecule that is able to penetrate the blood-brain barrier and has been found to have a wide range of biological effects.
作用機序
The exact mechanism of action of CPP is not fully understood. However, it is believed to act on the glutamatergic system, which is involved in the regulation of synaptic plasticity and neuronal survival. CPP has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
CPP has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and neuronal survival. CPP has also been found to have anti-inflammatory and analgesic effects. In addition, CPP has been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using CPP in lab experiments is that it is a small molecule that is able to penetrate the blood-brain barrier. This makes it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, one limitation of using CPP in lab experiments is that its exact mechanism of action is not fully understood.
将来の方向性
There are many future directions for research on CPP. One area of research could be to further investigate the mechanism of action of CPP. Another area of research could be to investigate the potential therapeutic applications of CPP in the treatment of neurodegenerative diseases. In addition, future research could focus on the development of new synthetic methods for CPP and its derivatives.
合成法
CPP can be synthesized using a variety of methods. One common method involves the reaction of 4-(cyclohexylcarbamoyl)piperazine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography. Another method involves the reaction of 4-(cyclohexylcarbamoyl)piperazine with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The product is then purified using recrystallization.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective effects. CPP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[4-(cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c18-13(19)6-7-16-8-10-17(11-9-16)14(20)15-12-4-2-1-3-5-12/h12H,1-11H2,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKNRVDUGCVWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)




![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)
